1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3
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Overview
Description
1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 is a synthetic compound characterized by the presence of a methylenedioxyphenyl group and a pentenone structure
Preparation Methods
The synthesis of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 typically involves the condensation of piperonal with pinacoline, followed by reduction of the resulting ketone to the corresponding alcohol . Industrial production methods may involve optimized synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The methylenedioxyphenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride
Scientific Research Applications
1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes at the molecular level . Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 can be compared with other similar compounds such as:
3,4-Methylenedioxyamphetamine (MDA): Known for its psychoactive properties.
Methylone: A β-keto derivative with stimulant effects.
3,4-Methylenedioxyphenylpropan-2-one (MDP2P): Used as a precursor in the synthesis of various psychoactive substances. The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8H,9H2,1-3H3/b7-5+/i1D3,2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFNQCGNCFRKRR-QPYRMXHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC2=C(C=C1)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)/C=C/C1=CC2=C(C=C1)OCO2)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729326 |
Source
|
Record name | (1E)-1-(2H-1,3-Benzodioxol-5-yl)-4,4-bis[(~2~H_3_)methyl](5,5,5-~2~H_3_)pent-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262795-35-6 |
Source
|
Record name | (1E)-1-(2H-1,3-Benzodioxol-5-yl)-4,4-bis[(~2~H_3_)methyl](5,5,5-~2~H_3_)pent-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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